molecular formula C7H5NOS B105590 2-HYDROXYBENZOTHIAZOLE CAS No. 934-34-9

2-HYDROXYBENZOTHIAZOLE

Cat. No.: B105590
CAS No.: 934-34-9
M. Wt: 151.19 g/mol
InChI Key: YEDUAINPPJYDJZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Benzothiazolone, also known as 2-Benzothiazolol, Benziothiazolinone, 1,3-Benzothiazol-2-ol, or 2-HYDROXYBENZOTHIAZOLE, is a compound that has been found to have a wide range of biological activities . It is known to interact with various targets, including enzymes and receptors, contributing to its diverse pharmacological properties .

Mode of Action

The mode of action of Benzothiazolone involves its interaction with these targets. For instance, it has been found to have a microbicide and fungicide mode of action, making it widely used as a preservative . The compound’s interaction with its targets leads to changes in the function of these targets, which can result in various biological effects .

Biochemical Pathways

Benzothiazolone affects various biochemical pathways due to its interaction with different targets. These pathways can lead to downstream effects that contribute to the compound’s overall biological activity. For instance, it has been found to have anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, and more .

Result of Action

The result of Benzothiazolone’s action at the molecular and cellular level is dependent on its mode of action and the specific targets it interacts with. Given its wide range of biological activities, the results of its action can vary greatly. For instance, its anti-cancer activity may result from its interaction with specific cancer-related targets, leading to the inhibition of cancer cell growth .

Action Environment

The action, efficacy, and stability of Benzothiazolone can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of Benzothiazolone . Understanding these environmental influences is crucial for optimizing the use of Benzothiazolone in various applications.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXYBENZOTHIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application as a preservative and antimicrobial agent.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the sulfur or nitrogen atoms in the benziothiazolinone structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benziothiazolinone can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Properties

IUPAC Name

3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDUAINPPJYDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061315
Record name Benzothiazolone
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Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-34-9
Record name 2-Benzothiazolinone
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Record name Benzothiazolone
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Record name Benzothiazolone
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Record name 2(3H)-Benzothiazolone
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Record name Benzothiazol-2(3H)-one
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Record name BENZOTHIAZOLONE
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Synthesis routes and methods I

Procedure details

5-(3-Methylimidazo[1,2-? ? pyridin-2-yl)2-benzothiazolinone (1.07 g) was prepared in the substantially same manner as that of Example 2 from 5-(2-bromopropionyl)-2-benzothiazolinone (2.86 g) and 2-aminopyridine (2.8 g). mp.>290° C.(from aqueous ethanol),
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-amino-benzenethiol (10 g, 79.9 mmol) in THF (200 mL) at room temperature was added carbonyldiimidazole (14.3 g, 87.9 mmol) and the reaction solution stirred for 12 hours. Upon disappearance of starting material, the reaction solution was poured into 1N HCl (125 mL) and extracted with ethyl acetate (125 mL). The organic layer was dried over sodium sulfate and concentrated to give 1,3-benzothiazol-2(3H)-one as a white solid. MS (ES) m/z 152.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3-[(1-piperazinyl)carbonylmethyl]-2-benzothiazolinone (3.0 g) in chloroform (50 ml) was added dropwise isoamyl nitrite (7.3 ml), for a period of 10 minutes below 20° C. The mixture was stirred for 18 hours at ambient temperature. Then, the reaction mixture was extracted with chloroform. The extract was washed with water, dried over magnesium sulfate and evaporated to give a crystalline product, which was recrystallized from a mixture of ethyl acetate and ethanol to give 3-[4-nitroso-1-piperazinyl)carbonylmethyl]-2-benzothiazolinone (2.54 g) as needles.
Name
3-[(1-piperazinyl)carbonylmethyl]-2-benzothiazolinone
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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